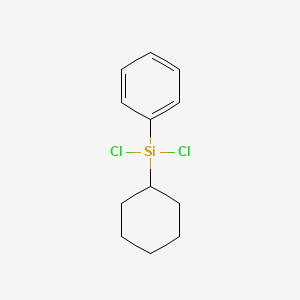

Dichloro(cyclohexyl)phenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18042-67-6 |

|---|---|

Molecular Formula |

C12H16Cl2Si |

Molecular Weight |

259.24 g/mol |

IUPAC Name |

dichloro-cyclohexyl-phenylsilane |

InChI |

InChI=1S/C12H16Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |

InChI Key |

MYLMAKOOHNYUAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Si](C2=CC=CC=C2)(Cl)Cl |

Origin of Product |

United States |

Advanced Characterization Methodologies for Dichloro Cyclohexyl Phenylsilane

Hydrolysis

Like other chlorosilanes, Dichloro(cyclohexyl)phenylsilane is susceptible to hydrolysis. The Si-Cl bonds react with water to form silanols (R₂Si(OH)₂), which are often unstable and readily undergo condensation to form siloxanes (-(R₂SiO)n-). wikipedia.orguni-wuppertal.de This reaction proceeds with the liberation of hydrogen chloride. uni-wuppertal.de

Hydrolysis: C₆H₅(C₆H₁₁)SiCl₂ + 2H₂O → C₆H₅(C₆H₁₁)Si(OH)₂ + 2HCl

Condensation: n C₆H₅(C₆H₁₁)Si(OH)₂ → [-Si(C₆H₅)(C₆H₁₁)-O-]n + nH₂O

Computational studies on the hydrolysis of chlorosilanes have shown that the reaction mechanism can be complex, often involving clusters of water molecules that facilitate the process by lowering the activation energy barrier. researchgate.netresearchgate.net The reaction can proceed through pathways that result in either retention or inversion of the configuration at the silicon center. researchgate.net

Reduction (e.g., with LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide variety of functional groups, including alkyl halides and acyl chlorides. masterorganicchemistry.comchemistrysteps.comyoutube.com By analogy, it is expected to reduce the silicon-chlorine bonds in this compound to silicon-hydride (Si-H) bonds, yielding Cyclohexyl(phenyl)silane.

The expected reaction is: C₆H₅(C₆H₁₁)SiCl₂ + 2[H⁻] (from LiAlH₄) → C₆H₅(C₆H₁₁)SiH₂ + 2Cl⁻

This type of reduction transforms the dichlorosilane (B8785471) into a dihydrosilane, which is a valuable intermediate for other reactions, such as hydrosilylation. The reduction of chlorosilanes to hydrosilanes is a fundamental transformation in organosilicon chemistry.

Reactions with Organometallic Reagents

This compound can react further with organometallic reagents, such as Grignard reagents (R'MgX) or organolithium compounds (R'Li), to replace the remaining chlorine atoms with other organic groups. This allows for the synthesis of a wide variety of unsymmetrical organosilanes. For example, reaction with methylmagnesium bromide would yield Chloro(cyclohexyl)(methyl)phenylsilane, and a subsequent reaction could introduce another group.

C₆H₅(C₆H₁₁)SiCl₂ + R'MgX → C₆H₅(C₆H₁₁)(R')SiCl + MgXCl

This stepwise substitution is a powerful tool for building complex silicon-centered molecules.

Applications in Organic Synthesis

Precursor for Polysiloxanes

The most direct application for dichlorosilanes is as monomers for the synthesis of polysiloxanes, commonly known as silicones. uni-wuppertal.de The hydrolysis and subsequent polycondensation of this compound would lead to the formation of poly(cyclohexylphenylsiloxane). The properties of this polymer, such as thermal stability, viscosity, and refractive index, would be influenced by the bulky cyclohexyl and phenyl substituents. These groups can impart rigidity and specific solubility characteristics to the resulting polymer chain.

Silylating Agent

While less common than smaller chlorosilanes, this compound could potentially be used as a difunctional silylating agent to protect two functional groups, such as diols, simultaneously. The resulting cyclic silylene derivative would be sterically hindered, potentially offering enhanced stability under certain reaction conditions.

Role in Stereoselective Synthesis

The chiral center that can be generated at the silicon atom upon substitution of one of the chlorine atoms opens the possibility for its use in stereoselective synthesis. If one chlorine is replaced with a different group, the silicon atom becomes stereogenic. Subsequent reactions could then proceed with a degree of stereocontrol, making such compounds interesting for asymmetric synthesis, although this application is not prominently reported for this specific compound.

Catalytic Roles and Applications of Dichloro Cyclohexyl Phenylsilane As a Precursor

Precursor in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a liquid solution. The design of ligands attached to a metal center is crucial for controlling the catalyst's activity, selectivity, and stability. Dichloro(cyclohexyl)phenylsilane can serve as a starting material for the synthesis of novel silicon-containing ligands, which can, in turn, be coordinated to transition metals to create active homogeneous catalysts.

Activation of Small Molecules

The activation of small, relatively inert molecules such as hydrogen (H₂), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃) is a cornerstone of modern chemical synthesis, enabling their transformation into more valuable products. nih.gov While transition metals have traditionally dominated this field, main group elements, including silicon, are emerging as key players in small molecule activation. nih.govnih.gov The reactivity of silylenes (R₂Si:), which can be generated from precursors like dichlorosilanes, has been a subject of significant interest. These low-valent silicon species possess the ability to activate small molecules, a feat once considered exclusive to transition metal centers. nih.govnih.gov

This compound, through reduction, could theoretically form a (cyclohexyl)(phenyl)silylene. The electronic and steric properties of the cyclohexyl and phenyl groups would influence the reactivity of the resulting silylene. The bulky cyclohexyl group could enhance the kinetic stability of the silylene, while the phenyl group could modulate its electronic properties through inductive and resonance effects. The activation of small molecules by such silylenes could proceed through various mechanisms, including oxidative addition and Lewis acid-base interactions.

Ligand Design for Metal-Catalyzed Transformations

The two chlorine atoms in this compound are reactive sites that allow for the facile introduction of other functional groups, making it a valuable precursor for ligand synthesis. sigmaaldrich.cn By reacting it with appropriate nucleophiles, a diverse array of phosphine (B1218219), amine, or other coordinating groups can be attached to the silicon center. alfachemic.comresearchgate.net The resulting silyl-functionalized ligands can then be coordinated to various transition metals, such as palladium, rhodium, or nickel, to generate catalysts for a wide range of transformations, including cross-coupling reactions, hydrogenations, and hydrosilylations. sigmaaldrich.cnalfachemic.com

The bulky cyclohexyl and phenyl groups on the silicon atom provide significant steric hindrance around the metal center. This steric bulk can be advantageous in several ways:

Controlling Coordination Number: The bulkiness can prevent the coordination of multiple ligands to the metal center, leading to more defined and often more reactive catalytic species.

Influencing Selectivity: The steric environment created by the ligand can influence the regioselectivity and stereoselectivity of the catalytic reaction.

The synthesis of phosphine ligands containing silyl (B83357) groups has been a subject of considerable research. rsc.org These ligands combine the strong σ-donating and tunable π-accepting properties of phosphines with the unique steric and electronic effects of the silyl moiety.

Table 1: Potential Ligand Synthesis from this compound

| Reactant | Resulting Ligand Type | Potential Catalytic Application |

| Lithium diphenylphosphide (LiPPh₂) | Silyl-phosphine | Cross-coupling reactions |

| Primary/Secondary Amines (R₂NH) | Silyl-amine | Hydroamination |

| Alcohols/Phenols (ROH) | Silyl ether | Hydrosilylation |

This table is illustrative and based on known reactions of dichlorosilanes.

Participation in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. acs.org The development of new chiral ligands and catalysts is a continuous effort in this field. This compound, being a prochiral molecule, can be a valuable precursor for the synthesis of chiral silicon-containing ligands and auxiliaries.

Regioselective and Enantioselective Reactions

The introduction of a stereogenic silicon center by the selective substitution of one of the two chlorine atoms in this compound can lead to the formation of chiral ligands. acs.orgnih.govresearchgate.net These chiral ligands, when complexed with a metal, can induce enantioselectivity in a variety of catalytic reactions. For instance, chiral silyl-phosphine ligands have been successfully employed in asymmetric hydrogenation and hydrosilylation reactions. nih.gov

The regioselectivity of a reaction, the preference for bond formation at one position over another, can also be influenced by the steric and electronic properties of ligands derived from this compound. acs.org The bulky cyclohexyl group, in particular, can direct incoming reactants to a specific site on the substrate, leading to high regioselectivity.

Table 2: Examples of Regio- and Enantioselective Reactions Using Silyl-Containing Catalysts (Analogous Systems)

| Reaction Type | Catalyst System (Analogous) | Regioselectivity | Enantioselectivity (% ee) | Reference |

| Asymmetric Hydrosilylation | Rh-Chiral Phosphine | High | Up to 99% | nih.gov |

| Asymmetric Alcoholysis of Dihydrosilanes | Cu-Chiral Phosphine | N/A | Good to Excellent | acs.orgnih.gov |

| Desymmetrizing Carbonyl–Ene Reaction | Ni(II)-Chiral Ligand | High | High | researchgate.net |

This table presents data from systems analogous to those that could be derived from this compound.

Influence of Cyclohexyl Group on Stereoselectivity

The cyclohexyl group, being a large and conformationally rigid substituent, can exert a significant influence on the stereochemical outcome of a catalytic reaction. nih.govresearchgate.netsonaricollege.in In the context of a chiral ligand derived from this compound, the cyclohexyl group would create a well-defined and sterically demanding chiral pocket around the metal center. This chiral environment can effectively differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture, leading to high levels of enantioselectivity.

The steric bulk of the cyclohexyl group can also play a crucial role in controlling the diastereoselectivity of a reaction by influencing the relative orientation of the substrate and the catalyst in the transition state. Studies on various catalytic systems have demonstrated that bulky alkyl groups on silicon can significantly enhance stereoselectivity. nih.govsonaricollege.in For example, in glycosylation reactions, bulky silyl protecting groups have been shown to direct the stereochemical outcome by altering the conformation of the glycosyl donor. nih.govresearchgate.netsonaricollege.in A similar principle can be applied to catalysis, where the bulky cyclohexyl(phenyl)silyl group would act as a "stereocontrolling element."

Applications in Materials Science As a Precursor

Monomer for Polymerization Reactions

As a difunctional monomer, Dichloro(cyclohexyl)phenylsilane provides a foundational building block for a variety of polymerization reactions, leading to the creation of polymers with unique silicon-based backbones.

The primary application of dichlorosilane (B8785471) monomers, including this compound, is in the synthesis of organosilicon polymers. The most common method for producing polysilanes, which feature a Si-Si backbone, is the Wurtz-type reductive coupling of disubstituted dichlorosilanes using alkali metals. dtic.milresearchgate.net The use of unsymmetrically substituted dichlorosilanes is particularly important for producing soluble polysilanes, which are easier to characterize and process. dtic.mil The presence of both a cyclohexyl and a phenyl group on the silicon atom in this compound allows for the synthesis of such soluble polymers.

These resulting polysilanes are known for their interesting photochemical and photophysical properties, stemming from σ-electron delocalization along the silicon backbone. researchgate.net This delocalization leads to strong UV absorption and other phenomena that are dependent on the polymer's molecular weight and conformation. illinois.edu

While silicones (polysiloxanes) are most frequently prepared via the ring-opening polymerization of cyclic siloxanes, these cyclic precursors are themselves derived from the hydrolysis of dichlorosilanes. researchgate.net Therefore, this compound can serve as an indirect precursor to silicones containing specific cyclohexyl and phenyl functionalities.

| Polymer Type | Synthesis Method from Dichlorosilane | Key Feature |

| Polysilanes | Wurtz-type reductive coupling | Si-Si backbone with σ-electron delocalization. researchgate.net |

| Silicones | Indirectly, via hydrolysis to form cyclic siloxane monomers | Highly flexible and stable Si-O-Si backbone. researchgate.net |

| Poly(silylether)s | Co-polymerization of diols and dihalides | Alternating silicon-ether structure. oup.com |

This compound is instrumental in advanced polymerization methods like surface-initiated polymerization (SIP). This technique is used to grow polymer brushes—dense layers of polymer chains tethered at one end to a substrate. upc.edu The process begins by anchoring an initiator molecule to the surface. Chlorosilanes are ideal for this step, as the Si-Cl bonds react readily with hydroxyl groups on substrates like silicon wafers (SiOx) and glass to form a stable, covalently bonded self-assembled monolayer (SAM). nist.govuh.edu

Once the initiator layer is in place, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to grow well-defined polymer chains from the surface. nist.govresearchgate.net This approach allows for precise control over the thickness, density, and composition of the resulting polymer film, enabling the creation of surfaces with highly tailored properties. upc.edunih.gov

Precursor for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials merge the properties of organic compounds (like flexibility and functionality) with those of inorganic materials (like rigidity and thermal stability) on a nanometer scale. nih.govresearchgate.net this compound serves as a valuable precursor in this field.

Silsesquioxanes are a class of organosilicon compounds with a well-defined, cage-like structure, often represented by the general formula (RSiO1.5)n. These are considered hybrid materials at the molecular level. The synthesis of certain types of silsesquioxanes, particularly bifunctional or "double-decker" silsesquioxanes (B-POSS), can involve the condensation reaction of dichlorosilanes. mdpi.com

The reaction of a dichlorosilane with a pre-formed silsesquioxane containing reactive sites (like silanols) allows for the creation of more complex, functionalized cage structures. mdpi.comresearchgate.net Using this compound in such a synthesis would incorporate both cyclohexyl and phenyl groups into the final nanostructure, influencing its solubility, thermal properties, and compatibility with other materials.

The true utility of this compound as a precursor lies in its ability to impart specific functionalities to the final material. nih.gov The phenyl group can introduce π-conjugation, enhancing electronic and optical properties, while the bulky cyclohexyl group can influence the polymer's solubility and morphology.

These hybrid materials, often synthesized via sol-gel processes using organoalkoxysilane derivatives, have a wide range of applications. mdpi.comnih.gov By carefully selecting precursors like this compound, researchers can design materials for specific uses, such as low dielectric constant insulators, optically transparent coatings, and matrices for light-emitting devices. researchgate.netmdpi.com

| Material Type | Precursor Role | Resulting Functionality |

| Hybrid Gels | Forms part of the inorganic network | Influences thermal and viscoelastic properties. nih.gov |

| Periodic Mesoporous Organosilicas (PMOs) | Acts as a bissilylated organic precursor | Creates ordered porous structures with functional organic groups. nih.gov |

| Functionalized Nanoparticles | Used to create silsesquioxane cages or surface linkers | Provides tailored surface chemistry and compatibility. mdpi.commdpi.com |

Role in Surface Modification and Coating Technologies

The reactivity of the silicon-chlorine bonds makes this compound highly effective for surface modification and the development of advanced coatings. As discussed in the context of SIP, it can be grafted onto surfaces to form a robust initiator layer for growing polymer brushes. nist.govuh.edu This fundamental process is a cornerstone of modern surface engineering.

Beyond its role as an initiator anchor, the polymers derived from this compound, particularly polysilanes, have direct applications as functional coatings. Polysilanes are photochemically active and can be used as photoresists in microlithography. researchgate.net Upon exposure to UV light, the Si-Si backbone undergoes scission, changing the polymer's solubility and allowing for pattern creation. illinois.edu Furthermore, their strong UV absorption makes them suitable for use as antireflective coatings in deep UV lithography processes. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthesis Routes

The imperative for environmentally benign chemical manufacturing necessitates a departure from traditional synthesis methods that may be energy-intensive or generate significant waste streams. The development of "green" synthesis routes for Dichloro(cyclohexyl)phenylsilane represents a critical and promising area of future research. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and minimization of hazardous substances, provide a framework for this endeavor. journaljabb.com

| Potential Green Synthesis Approach | Key Research Objectives | Anticipated Benefits |

| Novel Catalysis | Design of earth-abundant metal catalysts; exploration of photocatalytic routes. | Reduced reliance on precious metals; lower energy input. |

| Alternative Solvents | Investigation of ionic liquids, supercritical fluids, or bio-based solvents. | Minimized volatile organic compound (VOC) emissions; potential for solvent recycling. |

| Process Intensification | Application of flow chemistry and microreactor technology. | Enhanced heat and mass transfer; improved safety and scalability. |

Integration with Advanced Analytical Techniques for In-situ Monitoring

A deeper understanding of the reaction dynamics during the synthesis and subsequent transformations of this compound is crucial for process optimization and control. The integration of advanced analytical techniques for in-situ, real-time monitoring can provide unprecedented insights into reaction kinetics, intermediate formation, and byproduct generation.

Future research should focus on the application of Process Analytical Technology (PAT) to reactions involving this compound. Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, when coupled with fiber-optic probes, can offer a continuous window into the reacting medium. This data-rich approach allows for precise control over reaction parameters, leading to improved yields, higher product purity, and enhanced safety.

Rational Design of Derivatives through Computational Predictions

The era of trial-and-error in chemical synthesis is gradually being superseded by the power of computational chemistry. The rational design of this compound derivatives with specific, predetermined properties is a highly promising research avenue. In silico methods allow for the prediction of molecular properties and reactivity before a single experiment is conducted in the lab, thereby saving time, resources, and minimizing waste. scienceopen.com

Computational tools like Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures of novel derivatives, offering insights into their stability and potential reactivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their performance in specific applications. This predictive power can guide synthetic efforts towards the most promising candidates for applications in materials science, catalysis, or as precursors to other valuable organosilicon compounds. A validated presynthesis prediction approach has been shown to be cost-saving and effective. scienceopen.com

| Computational Tool | Application in Derivative Design | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic properties, bond energies, and reactivity indices. | Identification of derivatives with tailored electronic and chemical properties. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of derivatives in different environments (e.g., solvents, on surfaces). | Understanding of intermolecular interactions and conformational preferences. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models linking molecular structure to specific functions or properties. | Accelerated discovery of derivatives with optimized performance for targeted applications. |

Expanding Catalytic Applications and Selectivity Control

The catalytic potential of this compound and its derivatives remains a largely unexplored frontier. Organosilanes are known to be valuable precursors for catalysts and reagents in a variety of organic transformations. Future research should systematically investigate the catalytic activity of this compound in known reactions and explore its potential in novel catalytic cycles.

A key area of focus will be the development of methods to control the selectivity of these reactions. By modifying the cyclohexyl and phenyl groups on the silicon atom, it may be possible to tune the steric and electronic properties of the resulting catalyst, thereby influencing the regioselectivity and stereoselectivity of the transformation. The introduction of chiral moieties could pave the way for applications in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. Furthermore, leveraging renewable energy sources like visible light in photochemical reactions could offer sustainable pathways to valuable chemical products. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing dichloro(cyclohexyl)phenylsilane, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution reactions. For example, a Grignard reagent (e.g., cyclohexylmagnesium bromide) reacts with dichloro(phenyl)silane under inert conditions. Yields depend on temperature, solvent polarity, and stoichiometry. Evidence from analogous silane syntheses shows that using tetrahydrofuran (THF) as a solvent at −78°C to −30°C improves selectivity, while excess Grignard reagent (3.0 equiv.) enhances conversion .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Key methods include:

- NMR spectroscopy : and NMR verify substituent positions and silicon bonding environments. For example, phenyl and cyclohexyl protons appear as distinct multiplet clusters in NMR .

- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile impurities and confirms molecular weight via fragmentation patterns .

- Elemental analysis : Validates stoichiometry (C, H, Cl, Si) to ensure purity ≥95% .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as hydrolysis releases HCl gas .

- Waste disposal : Neutralize residual silane with aqueous sodium bicarbonate before disposal in approved hazardous waste containers .

Advanced Research Questions

Q. How do electronic effects of the cyclohexyl and phenyl substituents influence the reactivity of this compound in cross-coupling reactions?

The phenyl group provides resonance stabilization to the silicon center, enhancing electrophilicity for nucleophilic attack. In contrast, the bulky cyclohexyl substituent sterically hinders backside nucleophilic substitution, favoring transmetalation pathways in catalytic cycles. Comparative studies of analogous silanes show that electron-withdrawing aryl groups increase reactivity in Rh-catalyzed cyclizations .

Q. What strategies resolve contradictions in NMR data when analyzing reaction mixtures containing this compound byproducts?

Contradictions often arise from overlapping signals of stereoisomers or hydrolyzed products (e.g., silanols). Strategies include:

Q. How can catalytic cycles involving this compound be optimized for enantioselective synthesis of silacyclohexanes?

Rhodium catalysts (e.g., [RhCl(COD)]) paired with chiral ligands (e.g., BINAP) enable asymmetric cyclization. Key parameters:

- Solvent polarity : Nonpolar solvents (e.g., toluene) improve enantiomeric excess (ee) by stabilizing transition states .

- Substrate ratio : A 1:2 molar ratio of silane to allylamine minimizes dimerization side products .

Q. What mechanistic insights explain the hydrolysis resistance of this compound compared to alkyl-substituted analogs?

The phenyl group’s electron-withdrawing effect reduces silicon’s susceptibility to nucleophilic attack by water. Computational studies suggest a 30% lower activation energy for hydrolysis in methyl-substituted silanes compared to phenyl derivatives .

Methodological Tables

Q. Table 1. Comparative Yields in Silane Syntheses Under Varied Conditions

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| THF, −78°C, 16 h | 81 | |

| DMF, 30°C, 48 h (Ni catalysis) | 20 | |

| Toluene, Rh catalysis, 24 h | 75 |

Q. Table 2. Key NMR Shifts for this compound

| Carbon Environment | δ (ppm) |

|---|---|

| Phenyl C-1 (ipso to Si) | 139.9 |

| Cyclohexyl C-1 (adjacent to Si) | 23.5 |

| Silicon-bound Cl | Not observed (quadrupolar broadening) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.